molecular formula C18H17N3O5S B3045965 N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170855-83-0

N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B3045965
CAS No.: 1170855-83-0
M. Wt: 387.4
InChI Key: MDVHIDOYOOMOHB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the furan-2-carboxamide core. The key steps include:

    Formation of the furan ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the furan ring with a sulfonamide derivative, such as pyridin-2-ylmethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways are still under investigation, but docking studies have shown promising interactions with key enzymes involved in bacterial survival.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be compared with other sulfonamide derivatives:

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with anti-tubercular activity.

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-(pyridin-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15-8-3-2-7-14(15)21-18(22)16-9-10-17(26-16)27(23,24)20-12-13-6-4-5-11-19-13/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHIDOYOOMOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139536
Record name N-(2-Methoxyphenyl)-5-[[(2-pyridinylmethyl)amino]sulfonyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170855-83-0
Record name N-(2-Methoxyphenyl)-5-[[(2-pyridinylmethyl)amino]sulfonyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170855-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-5-[[(2-pyridinylmethyl)amino]sulfonyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
Reactant of Route 6
N-(2-methoxyphenyl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide

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